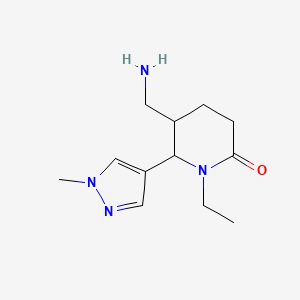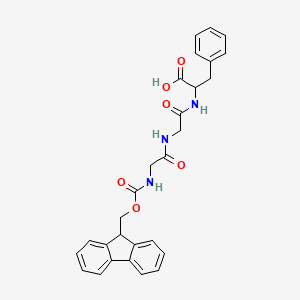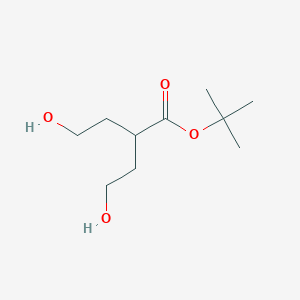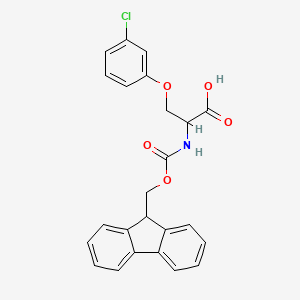
N-Fmoc-O-(3-chlorophenyl)-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-O-(3-chlorophenyl)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a 3-chlorophenyl group attached to the oxygen atom of the serine molecule. This compound is often used in peptide synthesis and other chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-O-(3-chlorophenyl)-L-serine typically involves the protection of the amino group of L-serine with the Fmoc group, followed by the introduction of the 3-chlorophenyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-O-(3-chlorophenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The 3-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups in place of the 3-chlorophenyl group.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-O-(3-chlorophenyl)-L-serine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N-Fmoc-O-(3-chlorophenyl)-L-serine involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group. The 3-chlorophenyl group can interact with various biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-L-serine: Lacks the 3-chlorophenyl group, making it less hydrophobic.
N-Fmoc-O-(4-chlorophenyl)-L-serine: Similar structure but with the chlorine atom in a different position on the phenyl ring.
N-Fmoc-O-(3-bromophenyl)-L-serine: Contains a bromine atom instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
N-Fmoc-O-(3-chlorophenyl)-L-serine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C24H20ClNO5 |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) |
InChI-Schlüssel |
VCOOSNCILYPUPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)

![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide](/img/structure/B12310955.png)
![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)

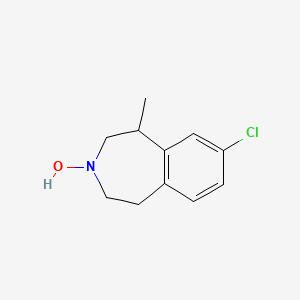
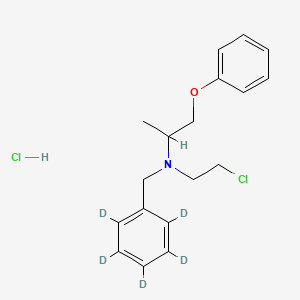
![(1-([11'-Biphenyl]-4-yl)-22-dimethylcyclopropyl)methanol](/img/structure/B12310972.png)
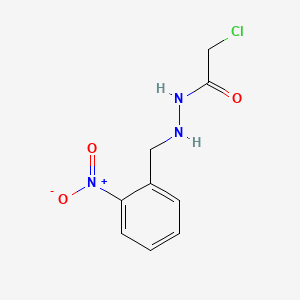
![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
